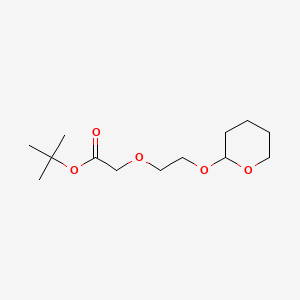

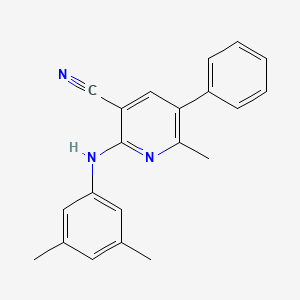

![molecular formula C37H51ClN2O5 B11929531 2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)

2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(m-PEG4)-N’-hydroxypropyl-Cy5 is a polyethylene glycol (PEG)-based linker used in the synthesis of protein degraders, known as PROTACs (Proteolysis Targeting Chimeras). This compound is part of a class of molecules that facilitate the targeted degradation of specific proteins within cells, leveraging the ubiquitin-proteasome system. The compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media and its fluorescent Cy5 dye, which allows for easy tracking and visualization in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(m-PEG4)-N’-hydroxypropyl-Cy5 typically involves the conjugation of a PEG linker to a Cy5 dye. The process begins with the activation of the PEG linker, which is then reacted with the Cy5 dye under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures. The reaction conditions must be carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of N-(m-PEG4)-N’-hydroxypropyl-Cy5 involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and solvent composition to ensure consistency and quality. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired specifications are met .

Analyse Chemischer Reaktionen

Types of Reactions

N-(m-PEG4)-N’-hydroxypropyl-Cy5 undergoes several types of chemical reactions, including:

Substitution Reactions: The PEG linker can react with various functional groups, allowing for the attachment of different molecules.

Oxidation and Reduction Reactions: The Cy5 dye can undergo redox reactions, which can affect its fluorescence properties.

Conjugation Reactions: The compound can form stable amide bonds with primary amines, making it useful for bioconjugation applications

Common Reagents and Conditions

Common reagents used in the reactions involving N-(m-PEG4)-N’-hydroxypropyl-Cy5 include:

N-Hydroxysuccinimide (NHS) Esters: For efficient PEGylation of primary amines.

DMSO and DMF: As solvents for the reactions.

Mild Bases: Such as triethylamine, to facilitate the reactions

Major Products Formed

The major products formed from these reactions are typically conjugates of N-(m-PEG4)-N’-hydroxypropyl-Cy5 with various biomolecules, such as proteins or peptides, which retain the fluorescent properties of the Cy5 dye .

Wissenschaftliche Forschungsanwendungen

N-(m-PEG4)-N’-hydroxypropyl-Cy5 has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

Biology: Employed in the labeling and tracking of biomolecules in live cells and tissues.

Medicine: Utilized in the development of diagnostic assays and imaging techniques for detecting diseases.

Industry: Applied in the synthesis of advanced materials and nanotechnology .

Wirkmechanismus

The mechanism of action of N-(m-PEG4)-N’-hydroxypropyl-Cy5 involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent degradation of the target protein by the proteasome. The Cy5 dye allows for the visualization of this process, enabling researchers to study the dynamics of protein degradation in real-time .

Vergleich Mit ähnlichen Verbindungen

N-(m-PEG4)-N’-hydroxypropyl-Cy5 can be compared with other PEG-based linkers and fluorescent dyes, such as:

N-(m-PEG4)-N’-(azide-PEG3)-Cy5: Another PEG-based linker with similar properties but different functional groups.

N-(m-PEG4)-N’-(Biotin-PEG2-Amido-PEG4)-Cy5: Contains a biotin moiety for protein enrichment applications.

MS(PEG)4 Methyl-PEG-NHS-Ester: A PEGylation reagent used for modifying proteins and peptides .

N-(m-PEG4)-N’-hydroxypropyl-Cy5 stands out due to its unique combination of a hydrophilic PEG spacer and a fluorescent Cy5 dye, making it highly versatile for various research applications.

Eigenschaften

Molekularformel |

C37H51ClN2O5 |

|---|---|

Molekulargewicht |

639.3 g/mol |

IUPAC-Name |

3-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |

InChI |

InChI=1S/C37H51N2O5.ClH/c1-36(2)30-14-9-11-16-32(30)38(20-13-22-40)34(36)18-7-6-8-19-35-37(3,4)31-15-10-12-17-33(31)39(35)21-23-42-26-27-44-29-28-43-25-24-41-5;/h6-12,14-19,40H,13,20-29H2,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

FKGCBDKCXSNHNK-UHFFFAOYSA-M |

Kanonische SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCCO)C.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

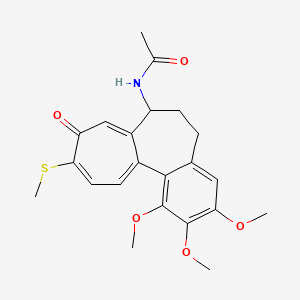

![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)

![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)

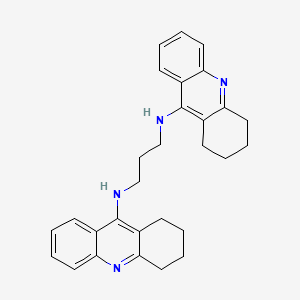

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)